Cas no 1804756-82-8 (4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine structure
1804756-82-8 structure
商品名:4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine
CAS番号:1804756-82-8
MF:C8H9F3N2O2
メガワット:222.164472341537
CID:4829051

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H9F3N2O2/c1-4-5(3-12)2-6(14)13-7(4)15-8(9,10)11/h2H,3,12H2,1H3,(H,13,14)
    • InChIKey: SQFHIJLUHOLTMU-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=C(C)C(=CC(N1)=O)CN)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 344
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 64.4

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029099295-1g
4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine
1804756-82-8 97%
1g
$1,460.20 2022-04-01

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine 関連文献

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1804756-82-8)

4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1804756-82-8) is a heterocyclic compound featuring a pyridine core with functional groups that make it of significant interest in pharmaceutical and chemical research. The compound’s structure combines an amine, a hydroxyl group, a methyl group, and a trifluoromethoxy substituent, which collectively contribute to its unique chemical properties and potential biological activities.

The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in bioactive molecules. Its nitrogen atom can form hydrogen bonds, enhancing interactions with biological targets. In 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine, the presence of an amine group at the 4-position and a hydroxyl group at the 6-position introduces additional polar functionalities, which can modulate solubility and binding affinity. The methyl group at the 3-position and the trifluoromethoxy group at the 2-position further diversify the electronic and steric environment, potentially influencing metabolic stability and pharmacokinetic profiles.

Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds due to their ability to enhance binding affinity and metabolic resistance. The trifluoromethoxy group in this molecule is particularly noteworthy, as it has been shown to improve pharmacological properties in various therapeutic areas. For instance, fluorinated pyridines have been utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The electron-withdrawing nature of the trifluoromethoxy group can also influence the compound’s reactivity and interaction with enzymes or receptors.

The amine moiety in 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine provides a site for further functionalization, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in medicinal chemistry, where modifications can fine-tune biological activity. The amine group can participate in Schiff base formation or serve as a precursor for sulfonamide or carbamate derivatives, which are common pharmacophores in drug development.

The hydroxyl group at the 6-position adds another layer of functionality that can influence solubility and interactions with biological targets. Hydroxyl-containing compounds often exhibit improved bioavailability due to their ability to form hydrogen bonds with water and biological molecules. Additionally, hydroxyl groups can be oxidized or reduced, providing pathways for metabolic clearance or bioactivation.

The methyl group at the 3-position is relatively inert but contributes to the overall steric profile of the molecule. Its presence can affect the compound’s orientation in binding pockets and may influence interactions with nearby residues or functional groups on biological targets.

In recent years, computational chemistry has played an increasingly important role in understanding the behavior of complex molecules like 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine. Molecular dynamics simulations and quantum mechanical calculations have been used to predict binding affinities, metabolic stability, and other pharmacokinetic properties. These tools have enabled researchers to design more effective derivatives by identifying key structural features that enhance biological activity while minimizing undesirable properties.

One area where this compound has shown promise is in the development of enzyme inhibitors. Pyridine-based inhibitors have been widely studied for their ability to target various enzymes involved in disease pathways. For example, kinase inhibitors are critical in cancer therapy, and pyridine derivatives have emerged as lead compounds due to their favorable binding properties. The combination of functional groups in 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine could make it a valuable starting point for designing novel kinase inhibitors with improved selectivity and efficacy.

Another promising application is in antiviral research. Viruses often rely on specific enzymes for replication, making them susceptible to inhibition by small molecules. Pyridine derivatives have been shown to disrupt viral replication by targeting essential enzymes such as proteases or polymerases. The unique structure of 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine may allow it to interact with viral proteins in ways that conventional inhibitors cannot.

The pharmaceutical industry has also explored this compound for its potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Pyridine-based compounds have been investigated for their ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of multiple functional groups in 4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine suggests that it may interact with these pathways through multiple mechanisms.

In conclusion,4-(Aminomethyl)-6-hydroxy-3-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1804756-82-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structure combines multiple functional groups that can be exploited for drug development across various therapeutic areas. Advances in computational chemistry and high-throughput screening technologies are likely to accelerate the discovery of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.

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